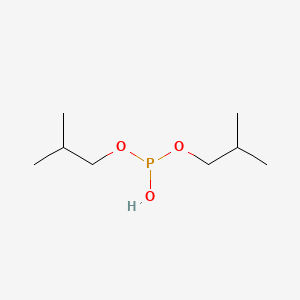

Diisobutyl Phosphite

Description

Diisobutyl Phosphite (DIBP, CAS 1189-24-8) is a phosphite ester with the molecular formula C₈H₁₉O₃P and a molecular weight of 194.21 g/mol . It is a colorless to pale yellow liquid with a boiling point of 138°C at 55 mmHg and a density of 0.98 g/cm³ . DIBP is widely used in organic synthesis, particularly in:

- The preparation of pesticides and antitumor agents (e.g., α-substituted aminoethylphosphonates) .

- Lithiation reactions for synthesizing π-conjugated compounds .

- Antioxidant formulations, such as phenolic phosphite derivatives .

Its sterically hindered structure (branched isobutyl groups) enhances its utility in controlled reactions, such as the synthesis of methylaminomethylphosphonic acid esters .

Properties

IUPAC Name |

bis(2-methylpropyl) hydrogen phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJZMHWNRXGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-24-8 | |

| Record name | Diisobutyl Phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction pathway is represented as:

Key considerations include:

-

Molar ratio : A 1:2 molar ratio of to isobutanol ensures complete substitution of two chlorine atoms while minimizing the formation of triisobutyl phosphite ().

-

Temperature control : The reaction is typically conducted at 0–10°C to mitigate side reactions and manage exothermic heat release.

-

HCl removal : Efficient scrubbing or neutralization of gaseous is critical to drive the reaction toward completion.

Industrial-Scale Protocol (Adapted from CN101250199B)

The following steps outline a patented procedure for diisopropyl phosphite, adapted for isobutanol:

| Parameter | Condition |

|---|---|

| Reactants | (1 mol), isobutanol (2.2–2.3 mol) |

| Solvent | None (neat reaction) |

| Temperature | 0–10°C during alcohol addition, 25–35°C post-addition |

| Reaction time | 2–3 hours |

| Yield | 85–90% (crude) |

Procedure :

-

Esterification : is charged into a jacketed reactor cooled to 0°C. Isobutanol is added dropwise over 2–3 hours while maintaining the temperature below 10°C.

-

Maturation : The mixture is warmed to 25–35°C and stirred for 2–3 hours to ensure complete substitution.

-

Acid removal : Residual is evacuated under reduced pressure (75–85 kPa) at 45–55°C.

Purification and Isolation Techniques

Crude this compound often contains unreacted starting materials, triisobutyl phosphite, and residual . Purification typically involves a combination of neutralization, washing, and distillation.

Neutralization and Washing

-

Alkaline wash : The crude product is treated with a 25–35% sodium hydroxide () solution to neutralize residual acidity (target pH 7–7.5).

-

Acid wash : A subsequent wash with 15–25% sulfuric acid () adjusts the pH to 5.5–6, removing trace impurities.

-

Water wash : Deionized water (25–33% by weight) is used to eliminate ionic byproducts.

Vacuum Distillation

Final purification is achieved via fractional distillation under reduced pressure:

| Parameter | Condition |

|---|---|

| Vacuum pressure | >18 mmHg |

| Boiling point | 115–125°C |

| Purity post-distillation | >98% (by gas chromatography) |

Example data from analogous syntheses report a recovery of 90–95% this compound with <1% triisobutyl phosphite contamination.

Alternative Synthesis Routes

Transesterification of Trimethyl Phosphite

Trimethyl phosphite () reacts with excess isobutanol in the presence of a catalyst (e.g., ):

Advantages : Avoids handling corrosive .

Challenges : Lower yields (70–75%) and higher catalyst costs.

Deuterated this compound Synthesis

This compound-d14, used in NMR spectroscopy, is synthesized by substituting isobutanol-d18 with :

Deuterated analogs require stringent anhydrous conditions and specialized equipment to minimize proton contamination.

Industrial Applications and Scalability

This compound production is feasible at both laboratory and industrial scales. Batch reactors with capacities up to 50,000 liters are employed for large-scale synthesis, with automated feed systems to control exotherms. Recent advancements focus on continuous-flow reactors to enhance yield consistency and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: Diisobutyl Phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form diisobutyl phosphate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Major Products:

Oxidation: Diisobutyl phosphate

Reduction: Phosphine derivatives

Substitution: Various organophosphorus compounds depending on the substituent introduced

Scientific Research Applications

Catalytic Applications

Diisobutyl phosphite serves as an effective ligand in various catalytic processes. Its ability to stabilize metal ions enhances catalytic activity in reactions such as:

- Hydroformylation : DBP has been utilized in the hydroformylation of alkenes, where it improves the selectivity and yield of aldehyde products.

- C-C Coupling Reactions : In combination with transition metals, DBP facilitates C-C bond formation, showing promise in synthetic organic chemistry.

Case Study: Coordination Chemistry

A study investigated the coordination chemistry of this compound with platinum complexes, revealing that the ligand significantly influenced the electronic properties of the metal center, thereby enhancing catalytic efficiency .

Lubricant Additive

This compound is widely used as an additive in lubricants due to its anti-wear and friction-reducing properties. It is particularly effective in high-performance lubricants for industrial applications.

Performance Data Table

| Additive Composition | Load (N) | Friction Coefficient | Wear Rate (mg) |

|---|---|---|---|

| 3 wt% DBP + 2 wt% Ca Sulfonate | 200 | 0.08 | 0.5 |

| 3 wt% DBP + 3 wt% Ca Sulfonate | 400 | 0.12 | 1.0 |

This table summarizes the tribological performance of this compound when combined with calcium sulfonate in lubricants .

Environmental Remediation

DBP has been investigated for its biodegradation potential in contaminated environments. Research indicates that aerobic microbial granules can effectively degrade dibutyl phosphite, making it a candidate for bioremediation strategies.

Biodegradation Study

A study demonstrated that aerobic granular sludge could degrade dibutyl phosphite efficiently within a few hours, highlighting its potential use in wastewater treatment processes .

Mechanism of Action

Diisobutyl Phosphite functions as an antioxidant by decomposing hydroperoxides. The mechanism involves the reduction of hydroperoxides to alcohols and the formation of phosphine oxides. This reaction helps in stabilizing polymers against degradation during processing and long-term applications . The molecular targets include hydroperoxides, and the pathways involve the reduction of these reactive oxygen species.

Comparison with Similar Compounds

Dibutyl Phosphite (DBP)

- Molecular Formula : C₈H₁₉O₃P (same as DIBP, but linear alkyl chains).

- Key Differences: Conformational Behavior: DBP exhibits more gauche-gauche conformers compared to DIBP, leading to stronger dipole-dipole interactions . Proton-Donor Ability: DIBP’s branched structure reduces intermolecular association, increasing its P-H group’s proton-donor capacity in hydrogen bonding . Applications: DBP is less sterically hindered, making it more reactive in non-selective esterification reactions.

Dimethyl Phosphite (DMP) and Diethyl Phosphite (DEP)

- Molecular Formulas :

- DMP: C₂H₇O₃P.

- DEP: C₄H₁₁O₃P.

- Key Differences :

- Volatility : DMP (lower molecular weight) is more volatile than DIBP.

- Reactivity : Shorter alkyl chains in DMP/DEP increase susceptibility to hydrolysis and oxidation.

- Conformational Shifts : In the series DMP < DEP < DBP < DIBP, the conformational equilibrium shifts toward fewer gauche-gauche conformers, enhancing steric protection of the P-H group .

Comparison with Sterically Hindered Phosphites

Diisopropyl Phosphite

- Molecular Formula : C₆H₁₅O₃P.

- Key Differences :

Di-tert-butyl Phosphite

- Molecular Formula : C₈H₁₉O₃P (same as DIBP but with tert-butyl groups).

- Key Differences :

Comparison with Phosphate Esters

Triisobutyl Phosphate

- Molecular Formula : C₁₂H₂₇O₄P.

- Key Differences :

Physicochemical and Functional Comparison Table

| Property | DIBP | DBP | Diisopropyl Phosphite | Triisobutyl Phosphate |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₉O₃P | C₈H₁₉O₃P | C₆H₁₅O₃P | C₁₂H₂₇O₄P |

| Boiling Point | 138°C (55 mmHg) | 120°C (10 mmHg) | 98°C (5 mmHg) | 265°C (760 mmHg) |

| Density (g/cm³) | 0.98 | 1.02 | 1.06 | 0.97 |

| Key Applications | Pesticides, Lithiation | Esterification | Herbicides | Plasticizers |

| Steric Hindrance | High | Moderate | Moderate | Low |

| Proton-Donor Ability | High | Moderate | Low | N/A |

Research Findings and Trends

- Spectroscopic Behavior : DIBP’s IR and Raman spectra show distinct ν(P-H) and ν(P=O) bands due to reduced dipole-dipole interactions compared to DBP .

- Synthetic Utility : DIBP’s branched structure enables selective lithiation for π-conjugated systems, outperforming diethyl and dimethyl phosphites .

- Toxicity Profile : DIBP has lower acute toxicity compared to fluorinated phosphates (e.g., diisopropyl fluorophosphate) but requires careful handling due to its irritant properties .

Biological Activity

Diisobutyl phosphite (DBP) is an organophosphorus compound widely used in various industrial applications, including as a stabilizer in plastics and as a reagent in organic synthesis. Its biological activity has garnered attention due to its potential implications in pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and biodegradation capabilities.

Cytotoxicity

Cytotoxicity studies have indicated that this compound and its derivatives exhibit varying degrees of cytotoxic effects on different cell lines. For instance, research has shown that certain phosphonate derivatives have moderate to promising activity against human promyelocytic leukemia (HL-60) cells and mouse fibroblast (NIH/3T3) cells, with IC50 values ranging from 9.7 to 27.5 µM for some compounds . These findings suggest that this compound may have potential applications in cancer therapy, although further research is necessary to fully understand its mechanisms of action.

Antibacterial Activity

This compound has also demonstrated antibacterial properties. In a study examining various phosphonates, some derivatives showed significant activity against selected Gram-positive bacteria. This antibacterial effect is particularly relevant given the increasing concern over antibiotic resistance . The structure-activity relationship (SAR) of these compounds is an area of ongoing research, aimed at optimizing their efficacy against bacterial strains.

Biodegradation Studies

The environmental impact of this compound has been assessed through biodegradation studies. A notable study cultivated aerobic microbial granules capable of degrading dibutyl phosphite in a sequencing batch reactor (SBR). The results indicated complete biodegradation of dibutyl phosphite within several hours, with the involvement of specific bacterial strains such as Acidovorax sp. and Sphingobium sp. . This suggests that bioremediation strategies utilizing these microbial communities could effectively mitigate the environmental risks posed by this compound contamination.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Evaluation

A study conducted by researchers focused on synthesizing novel phosphonates derived from this compound and evaluating their cytotoxic effects on HL-60 cells. The results indicated that certain compounds exhibited promising anticancer activity, warranting further investigation into their therapeutic potential .

Case Study 2: Biodegradation Mechanisms

In another study, researchers explored the biodegradation pathways of dibutyl phosphite using aerobic granules. The findings revealed that specific microbial communities could efficiently degrade dibutyl phosphite, highlighting the potential for bioremediation applications in contaminated environments .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing diisobutyl phosphite in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting phosphorus trichloride with isobutanol under controlled conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>31</sup>P NMR to confirm phosphite structure) and mass spectrometry for purity validation. Experimental protocols should include inert atmosphere handling to prevent oxidation and detailed reaction stoichiometry . For novel compounds, elemental analysis and chromatographic purity checks (HPLC/GC) are mandatory .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). Researchers should replicate experiments using standardized protocols (e.g., OECD guidelines) and cross-validate results with computational models (e.g., COSMO-RS for solubility predictions). Comparative studies using peer-reviewed reference data (e.g., NIST Chemistry WebBook) are critical .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for sensitivity and specificity. For environmental samples, solid-phase extraction (SPE) coupled with GC-MS is effective. Validation must include recovery experiments and matrix-matched calibration curves to account for interferences .

Advanced Research Questions

Q. How can researchers extrapolate toxicological data for this compound given its structural similarity to dimethyl glutarate or succinate derivatives?

- Methodological Answer : Read-across approaches are used, but limitations exist due to differences in alkyl chain length and bioavailability. A tiered strategy is recommended: (1) Compare acute toxicity endpoints (e.g., LD50) using QSAR models; (2) Validate with in vitro assays (e.g., Ames test for mutagenicity); (3) Conduct subchronic rodent studies if read-across uncertainties persist. EU-LCI value derivation for diisobutyl glutarate provides a template .

Q. What experimental designs mitigate confounding effects when studying this compound’s interaction with phosphate in agricultural applications?

- Methodological Answer : Use factorial designs to isolate phosphite-phosphate interactions. For example, in plant efficacy trials, apply phosphite at varying concentrations (e.g., 100–500 mg/L) alongside fixed phosphate levels. Monitor outcomes (e.g., disease suppression) with ANOVA and post-hoc tests. Field trials should include randomized blocks to control soil variability .

Q. How do researchers reconcile contradictory findings on this compound’s efficacy as a fungicide across different Phytophthora species?

- Methodological Answer : Contradictions may stem from species-specific metabolic pathways or environmental phosphate levels. Researchers should:

- Conduct dose-response curves under standardized phosphate conditions.

- Use transcriptomic profiling to identify resistance markers (e.g., overexpression of phosphate transporters).

- Meta-analyze existing data with random-effects models to quantify heterogeneity .

Q. What mechanistic studies are needed to elucidate this compound’s role in radical scavenging or antioxidant pathways?

- Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect radical quenching. In vitro assays (e.g., DPPH/ABTS radical scavenging) paired with computational docking studies can map interaction sites. For in vivo validation, use knockout plant models lacking antioxidant enzymes (e.g., CAT, SOD) .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in toxicity studies?

- Methodological Answer : Probit or log-logistic models (e.g., EC50 estimation via R’s drc package) are standard. For non-monotonic responses, Bayesian hierarchical models account for variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should researchers design literature reviews to address data gaps for this compound in regulatory toxicology?

- Methodological Answer : Use systematic review frameworks (PRISMA) with explicit inclusion criteria (e.g., in vivo studies, GLP compliance). Supplement with class-based searches (organophosphates) and read-across justifications. Tools like ToxPi prioritize endpoints for risk assessment .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.